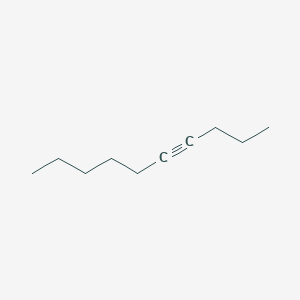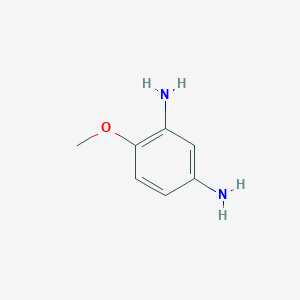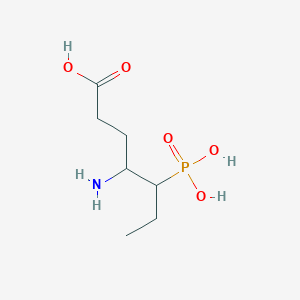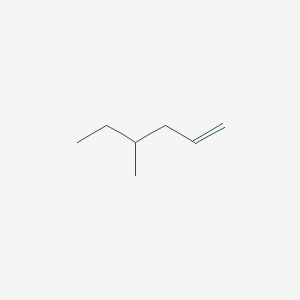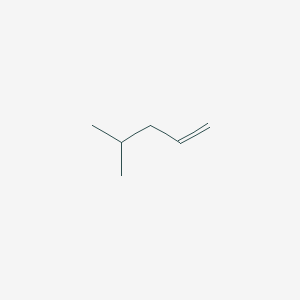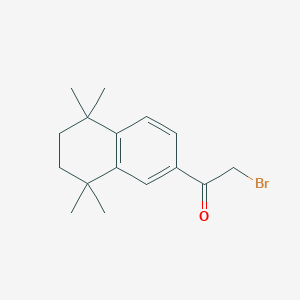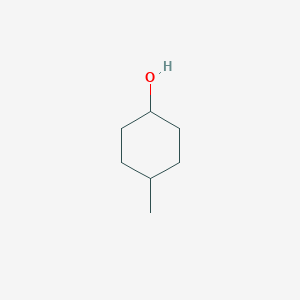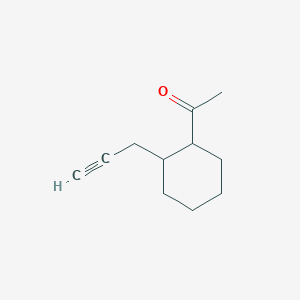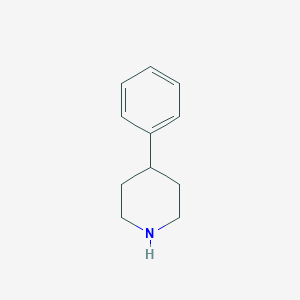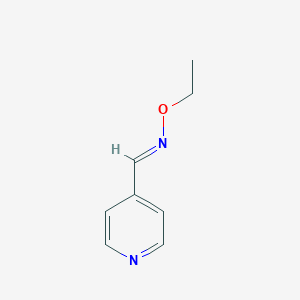![molecular formula C9H7Cl3N2S B165769 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 128276-98-2](/img/structure/B165769.png)
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine can have a range of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth and proliferation.
2. Modulation of neurotransmitter levels in the brain.
3. Reduction of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
There are several potential future directions for research involving 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of new drugs based on the structure and properties of this compound.
3. Study of its effects on other physiological processes, such as immune function and metabolism.
4. Investigation of its potential as a tool for imaging and diagnostic purposes.
In conclusion, 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a valuable compound for scientific research with a wide range of potential applications. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-methylpyrimidine with thioacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
Applications De Recherche Scientifique
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used in a wide range of scientific research applications, including:
1. Cancer research: This compound has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
2. Neuroscience research: 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used to study the role of certain neurotransmitters in the brain, as well as to investigate potential treatments for neurological disorders such as Alzheimer's disease.
3. Drug discovery: This compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Propriétés
Numéro CAS |
128276-98-2 |
|---|---|
Nom du produit |
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Formule moléculaire |
C9H7Cl3N2S |
Poids moléculaire |
281.6 g/mol |
Nom IUPAC |
4-chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl3N2S/c1-3-4(2)15-9-5(3)7(12)13-8(14-9)6(10)11/h6H,1-2H3 |
Clé InChI |
UNSJQMFFXAPWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



